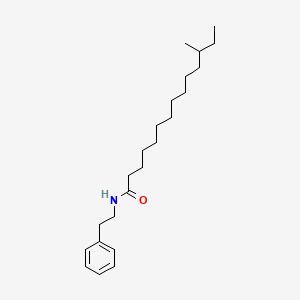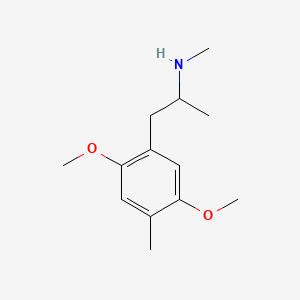
Beatrice
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beatrice, also known as 4-methyl-2,5-dimethoxymethamphetamine, is a lesser-known psychedelic drug. It is a substituted methamphetamine and a homolog of 2,5-dimethoxy-4-methylamphetamine (DOM). This compound was first synthesized by Alexander Shulgin . It produces a vague feeling of openness and receptiveness, along with a stimulative effect .
Preparation Methods
Beatrice can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. Finally, the compound is methylated using methyl iodide to produce this compound .
Chemical Reactions Analysis
Beatrice undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and methylating agents like methyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Beatrice has several scientific research applications:
Chemistry: this compound is used as a reference compound in the study of substituted methamphetamines and their effects.
Biology: It is used in research to understand the effects of psychedelic compounds on the brain and behavior.
Medicine: this compound is studied for its potential therapeutic effects in treating certain mental health conditions.
Industry: It is used in the development of new psychoactive substances and their analogs.
Mechanism of Action
The mechanism of action of Beatrice involves its interaction with serotonin receptors in the brain. It primarily acts as a serotonin receptor agonist, leading to increased serotonin levels and altered neurotransmission. This results in the psychedelic and stimulative effects observed with this compound . The molecular targets include serotonin receptors, particularly the 5-HT2A receptor, and the pathways involved include the serotonin signaling pathway .
Comparison with Similar Compounds
Beatrice is similar to other substituted methamphetamines, such as 2,5-dimethoxy-4-methylamphetamine (DOM) and 4-methylmethamphetamine. this compound is unique in its specific substitution pattern, which results in distinct pharmacological effects . Similar compounds include:
- 2,5-dimethoxy-4-methylamphetamine (DOM)
- 4-methylmethamphetamine
- 2,5-dimethoxyphenethylamine
Properties
CAS No. |
92206-37-6 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3 |
InChI Key |
IWYGVDBZCSCJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(C)NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



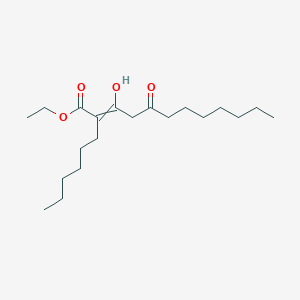
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
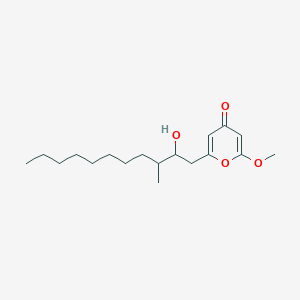
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

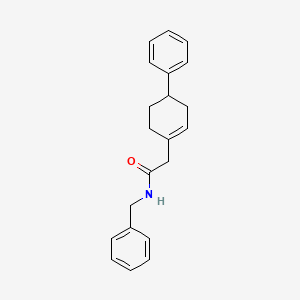
![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
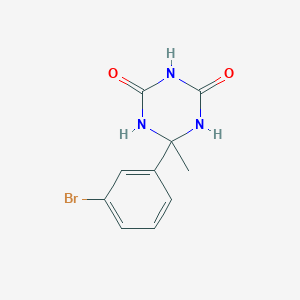
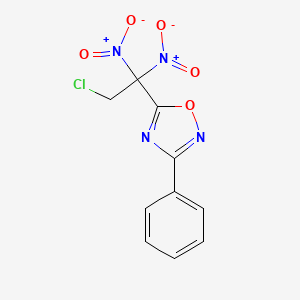
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
